![molecular formula C9H7ClF3NO2 B068845 N-[4-氯-2-(三氟甲氧基)苯基]乙酰胺 CAS No. 175278-36-1](/img/structure/B68845.png)

N-[4-氯-2-(三氟甲氧基)苯基]乙酰胺

描述

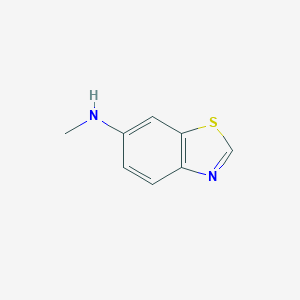

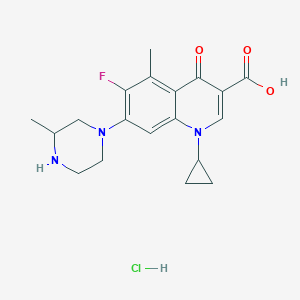

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as N-CF3-Phenylacetamide, is a synthetic molecule with a wide range of applications in scientific research. It is a white to off-white powder with a melting point of 70-73°C and a boiling point of 171-173°C. N-CF3-Phenylacetamide is used in a variety of laboratory experiments, including as a reagent for organic synthesis, as a ligand for transition metal complexes, and as an inhibitor of enzymes.

科学研究应用

一些N-烷基(芳基)-2,4-二氯苯氧乙酰胺衍生物的新粉末衍射数据—新潜在杀虫剂:本研究通过X射线粉末衍射表征了几种N-芳基-2,4-二氯苯氧乙酰胺衍生物,包括N-[4-氯-3-(三氟甲基)苯基]-2-(2,4-二氯苯氧基)乙酰胺。这些化合物被确定为潜在的杀虫剂 (Olszewska, Pikus, & Tarasiuk, 2008)。

一些4-氯-3,5-二甲基苯氧乙酰胺-N-衍生物的新粉末衍射数据—潜在杀虫剂:这项研究还探讨了4-氯-3,5-二甲基苯氧乙酰胺的N-衍生物,包括2-(4-氯-3,5-二甲基苯氧基)-N-[4-氯-3-(三氟甲基)苯基]乙酰胺。这些衍生物是潜在的杀虫剂,通过X射线粉末衍射进行表征 (Olszewska, Tarasiuk, & Pikus, 2011)。

氯乙酰胺类除草剂及其在人类和大鼠肝微粒体中的选择性代谢比较:本研究调查了各种氯乙酰胺类除草剂的代谢,这些除草剂在结构上与N-[4-氯-2-(三氟甲氧基)苯基]乙酰胺相关。它突出了这些除草剂的代谢途径和潜在的健康影响 (Coleman, Linderman, Hodgson, & Rose, 2000)。

作用机制

Target of Action

The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as Triflumuron, is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .

Mode of Action

Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .

Biochemical Pathways

The compound affects the chitin biosynthesis pathway in insects . Chitin is synthesized from N-acetylglucosamine, a derivative of glucose. Triflumuron inhibits this process, leading to an inability to form a proper exoskeleton .

Pharmacokinetics

The absorption, distribution, and excretion of Triflumuron have been studied in rats . Oral absorption of Triflumuron was estimated to be greater than 77% based on excretion of 41% in bile and 32% in urine, together with 4% in blood and carcass at 48 hours in bile-cannulated rats . The radioactivity was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and in fatty tissues .

Result of Action

The result of Triflumuron’s action is the death of the insect pests . By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during molting. This leads to the death of the insect, providing effective pest control .

属性

IUPAC Name |

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYOBXWNWKZLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371516 | |

| Record name | N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |

CAS RN |

175278-36-1 | |

| Record name | N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

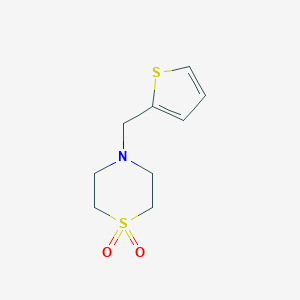

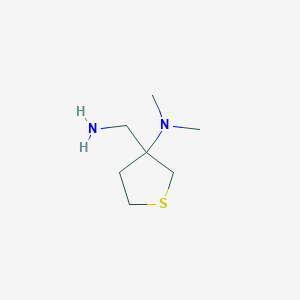

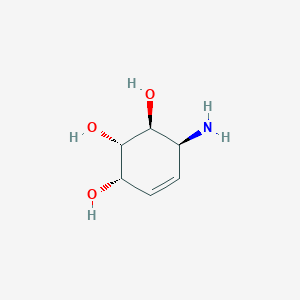

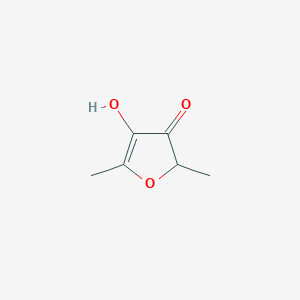

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)